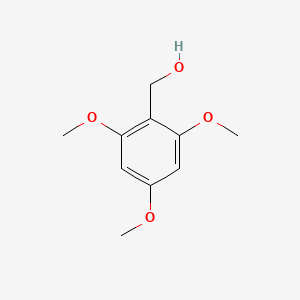

(2,4,6-Trimethoxyphenyl)methanol

Vue d'ensemble

Description

“(2,4,6-Trimethoxyphenyl)methanol” is a chemical compound with the molecular formula C10H14O4 . It is used in various scientific and industrial applications .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code1S/C10H14O4/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5,11H,6H2,1-3H3 . This indicates the presence of 10 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms in the molecule . Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . Its molecular weight is 198.22 g/mol .Applications De Recherche Scientifique

Bio-Oil Upgrading

(2,4,6-Trimethoxyphenyl)methanol and related compounds are studied for their role in bio-oil upgrading. Research shows that aromatic ethers like 1,2,4-trimethoxybenzene, which have structural similarities to this compound, demonstrate high conversion rates and contribute to the production of hydrocarbons and coke during the upgrading process. These findings are significant in understanding the role of such compounds in bio-oil processing and catalyst applications (Bertero & Sedran, 2013).

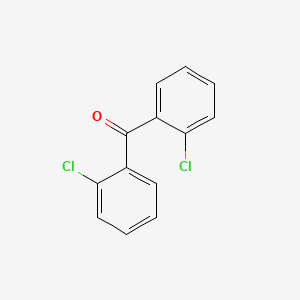

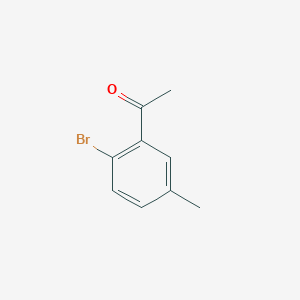

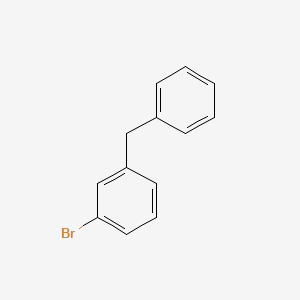

Synthesis and Bromination Studies

Studies on the bromination of compounds structurally similar to this compound, like (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone, provide insights into the selective O-demethylation processes. These findings are crucial for understanding the chemical behavior of methoxy group substitutions in complex organic molecules and have implications in synthetic chemistry (Çetinkaya et al., 2011).

Hydrocarbon Conversion

The conversion of methanol to hydrocarbons, a process related to the applications of this compound, has been a subject of extensive research. Studies reveal that methanol can be converted into hydrocarbons like ethene and propene over zeolite catalysts. This conversion process, involving methanol and similar compounds, plays a significant role in the petrochemical industry and for the development of renewable energy sources (Svelle et al., 2006).

Novel Synthesis Methods

Membrane Dynamics

The effects of methanol on membrane dynamics have been studied, particularly in relation to lipid dynamics in biological and synthetic membranes. These studies are crucial for understanding the role of methanol and similar compounds in altering membrane properties, which is essential in biochemistry and pharmacology (Nguyen et al., 2019).

Organosilicon Chemistry

This compound and its derivatives have been used as protecting groups in organosilicon chemistry. This application is significant for the synthesis of various organosilicon compounds, which are important in materials science, pharmaceuticals, and chemical synthesis (Popp et al., 2007).

Methanol Conversion and Sensing

Research on methanol conversion to olefins and its detection as a solvent highlights the importance of methanol and its derivatives in industrial chemistry and environmental monitoring. Studies on methanol sensing and conversion processes provide insights into the efficient use of methanol as a chemical feedstock and its environmental impact (Qi et al., 2020)

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds containing the trimethoxyphenyl group, which is present in (2,4,6-trimethoxyphenyl)methanol, have been known to inhibit several protein targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

It is known that the trimethoxyphenyl group plays a critical role in the fitting of certain analogs into the binding sites of their target proteins . This suggests that this compound may interact with its targets in a similar manner, leading to changes in the function of these proteins.

Biochemical Pathways

Given the known targets of the trimethoxyphenyl group, it can be inferred that this compound may affect pathways involving tubulin, hsp90, trxr, hlsd1, alk2, p-gp, and platelet-derived growth factor receptor β . These proteins play roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug transport, and cell growth, respectively.

Result of Action

Given the known targets of the trimethoxyphenyl group, it can be inferred that this compound may have potential anti-cancer, anti-fungal, anti-bacterial, and anti-viral effects .

Action Environment

It is known that the experimental results of similar compounds may be affected by many factors .

Analyse Biochimique

Biochemical Properties

Compounds with similar structures have been shown to interact with various enzymes and proteins . For example, the trimethoxyphenyl (TMP) group, which is present in (2,4,6-Trimethoxyphenyl)methanol, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .

Cellular Effects

Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Molecular Mechanism

It is known that compounds with similar structures can inhibit the polymerization of tubulin . This suggests that this compound may interact with biomolecules, potentially leading to changes in gene expression or enzyme activity.

Temporal Effects in Laboratory Settings

It is known that compounds with similar structures can have long-term effects on cellular function .

Metabolic Pathways

It is known that compounds with similar structures can be involved in various metabolic pathways .

Transport and Distribution

It is known that compounds with similar structures can be transported and distributed within cells .

Subcellular Localization

It is known that compounds with similar structures can be localized to specific compartments or organelles .

Propriétés

IUPAC Name |

(2,4,6-trimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5,11H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXXBVNHYJQNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345198 | |

| Record name | (2,4,6-Trimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61040-78-6 | |

| Record name | (2,4,6-Trimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trimethoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

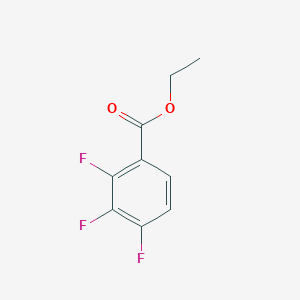

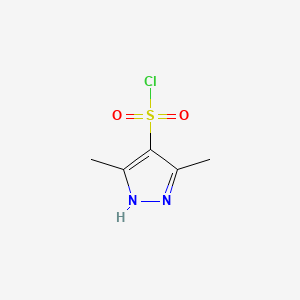

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

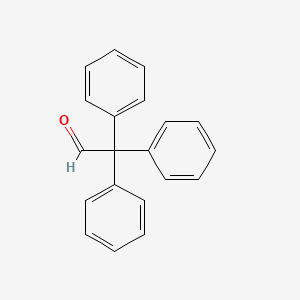

Feasible Synthetic Routes

Q1: How does the structure of (2,4,6-trimethoxyphenyl)methanol contribute to the stability of its derived carbenium ions?

A1: The abstract highlights the remarkable stability of both tris(2,4,6-trimethoxyphenyl)carbenium [] and bis(2,4,6-trimethoxyphenyl)carbenium [] salts. This stability can be attributed to the presence of the 2,4,6-trimethoxyphenyl (Φ′) groups. The three methoxy groups (-OCH3) on each phenyl ring provide significant electron donation through resonance. This electron donation stabilizes the positive charge on the carbenium ion, making it less reactive than typical carbenium ions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.